molecular formula C18H19NO3 B250445 Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate

Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate

Cat. No.: B250445
M. Wt: 297.3 g/mol
InChI Key: VBPHQFYENRHKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate, also known as MK-677 or Ibutamoren, is a selective agonist of the ghrelin receptor. It is a synthetic compound that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has been studied extensively for its potential therapeutic applications in a variety of conditions, including growth hormone deficiency, osteoporosis, and muscle wasting.

Mechanism of Action

Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate works by binding to the ghrelin receptor, which is primarily located in the hypothalamus. This binding stimulates the release of growth hormone-releasing hormone (GHRH) and increases the production of GH and IGF-1. This compound also has an indirect effect on GH secretion by inhibiting the release of somatostatin, a hormone that suppresses GH release.
Biochemical and Physiological Effects:
The primary effect of this compound is an increase in GH and IGF-1 levels. This can lead to a variety of physiological effects, including increased muscle mass, improved bone density, and enhanced cognitive function. In addition, this compound has been shown to improve sleep quality and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate in lab experiments is its ability to stimulate GH and IGF-1 production without the need for exogenous hormone administration. This can simplify experimental design and reduce the risk of confounding variables. However, one limitation of using this compound is its potential to cause off-target effects due to its interaction with other receptors in the body.

Future Directions

There are several potential future directions for research on Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate. One area of interest is its potential therapeutic applications in conditions such as osteoporosis, muscle wasting, and cognitive decline. Additionally, further investigation is needed to determine the long-term effects of this compound use, particularly with regard to its effects on cardiovascular health and cancer risk. Finally, there is a need for more research on the optimal dosing and administration of this compound for various conditions.

Synthesis Methods

Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate is synthesized by a multi-step process that involves the reaction of 4-aminobenzoic acid with ethyl isocyanate, followed by reaction with 2-ethyl-6-methylphenylamine. The resulting intermediate is then treated with methyl chloroformate to yield the final product.

Scientific Research Applications

Methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate has been the subject of numerous scientific studies, both in vitro and in vivo. It has been shown to increase GH and IGF-1 levels in healthy volunteers and in patients with growth hormone deficiency. In addition, this compound has been investigated for its potential therapeutic benefits in a variety of conditions, including osteoporosis, muscle wasting, and cognitive decline.

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

methyl 4-[(2-ethyl-6-methylphenyl)carbamoyl]benzoate

InChI

InChI=1S/C18H19NO3/c1-4-13-7-5-6-12(2)16(13)19-17(20)14-8-10-15(11-9-14)18(21)22-3/h5-11H,4H2,1-3H3,(H,19,20)

InChI Key

VBPHQFYENRHKKZ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C(=O)OC)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C(=O)OC)C

Origin of Product

United States

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